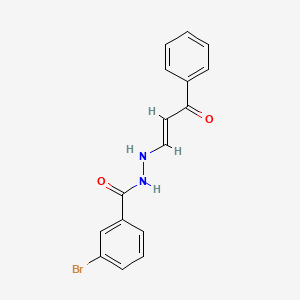
3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a derivative of benzohydrazide and has shown promising results in several studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Biochemical and Physiological Effects:
The compound has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been found to exhibit antimicrobial activity against several pathogenic microorganisms.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide in lab experiments is its high yield of synthesis. It is also relatively easy to handle and store. However, one of the limitations is its limited solubility in water, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for research on 3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide. One of the potential areas of research is its use in the development of new anti-cancer drugs. It may also be explored for its potential use in the treatment of inflammatory diseases and microbial infections. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy in different experimental settings.
In conclusion, this compound is a promising compound that has shown potential in various fields of research. Its synthesis method is well-established, and it has been found to possess several biochemical and physiological effects. Further research is needed to fully explore its potential applications and to optimize its efficacy in different experimental settings.
Synthesis Methods
The synthesis of 3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide involves the reaction of 3-bromoacetophenone with benzohydrazide in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the final product. This method has been successfully used to synthesize the compound in high yields.
Scientific Research Applications
The compound has been extensively studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of cancer, inflammation, and microbial infections.
Properties
IUPAC Name |
3-bromo-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-14-8-4-7-13(11-14)16(21)19-18-10-9-15(20)12-5-2-1-3-6-12/h1-11,18H,(H,19,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQBPGBLCLCTPN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5163855.png)
![ethyl 4-[4-{2-[(4-iodophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5163856.png)
![1,1'-[(2-chlorobenzyl)imino]di(2-propanol)](/img/structure/B5163860.png)
![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)

![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5163916.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)
![methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5163942.png)
![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)

